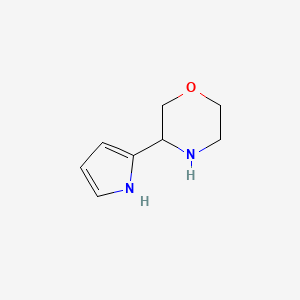![molecular formula C7H14ClNO3 B13488627 (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor.
Amino Acid Derivatization: The oxolane ring is then functionalized to introduce the amino acid moiety. This can be achieved through various methods, including the use of protecting groups to ensure selective reactions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an enzyme inhibitor or activator, influencing metabolic processes.
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride: This is a stereoisomer of the compound , differing in the configuration of the oxolane ring.
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride: Another stereoisomer with a different configuration at the amino acid moiety.
Uniqueness
The uniqueness of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in various applications.
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 |
InChIキー |
ISXQMVZLBLXIDJ-IBTYICNHSA-N |
異性体SMILES |
C1C[C@@H](OC1)C[C@@H](C(=O)O)N.Cl |
正規SMILES |
C1CC(OC1)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)



![2-Bromo-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13488578.png)

![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)



![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)

